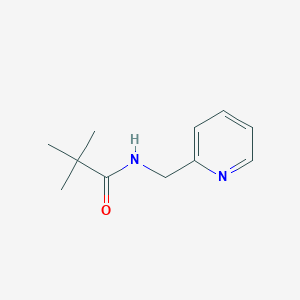
2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide (2,2-DMPP) is a compound belonging to the class of amides, which are derivatives of carboxylic acids. It is a colorless, odorless, and crystalline solid with a melting point of approximately 125°C. This compound has been studied extensively in recent years due to its potential applications in medicine and scientific research.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide has been studied extensively in recent years due to its potential applications in scientific research. It has been used as a substrate for the synthesis of various compounds, such as amino acids and peptides, as well as in the development of new drugs. It has also been used in the synthesis of small molecule inhibitors of enzymes and other targets, and in the development of new catalysts.
Mecanismo De Acción
2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide is believed to act as a proton donor in the presence of a suitable base, such as pyridine or triethylamine. This allows for the formation of a carboxylate anion, which can then react with other molecules or substrates. This reaction is believed to be responsible for the formation of various compounds, such as amino acids and peptides, as well as in the development of new drugs.
Biochemical and Physiological Effects
2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide has been studied for its potential biological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may lead to improved cognitive function and memory. Additionally, 2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and can be used in a variety of reactions. Additionally, its relatively low toxicity makes it safe to use in laboratory settings. However, it has some limitations, such as its relatively low solubility in water and its instability in the presence of strong acids or bases.
Direcciones Futuras
There are several potential future directions for 2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide research. These include the development of new compounds based on the structure of 2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide, as well as the development of new drugs or therapies based on its biochemical and physiological effects. Additionally, further research into its potential anti-inflammatory, anti-bacterial, and anti-cancer properties may lead to new treatments for these conditions. Finally, further research into its potential as an inhibitor of acetylcholinesterase could lead to new treatments for cognitive and memory disorders.
Métodos De Síntesis
2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide can be synthesized from the reaction of 2-pyridinecarboxaldehyde and dimethylpropionamide. This reaction is carried out in the presence of a base such as pyridine or triethylamine, and a suitable catalyst such as anhydrous zinc chloride. The reaction is usually conducted at a temperature of around 100°C and yields a yield of approximately 92%.
Propiedades
IUPAC Name |
2,2-dimethyl-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)10(14)13-8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQAYBFCNAEZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-N-(pyridin-2-ylmethyl)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Cyclopropylmethyl)ethanimidoyl]phenol](/img/structure/B6337168.png)
![2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-[4-(1-methylethyl)phenyl]-1-oxo-1H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid](/img/structure/B6337176.png)

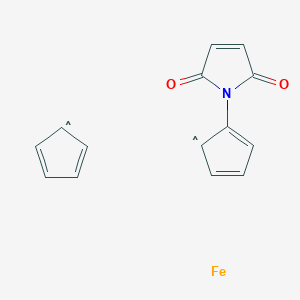



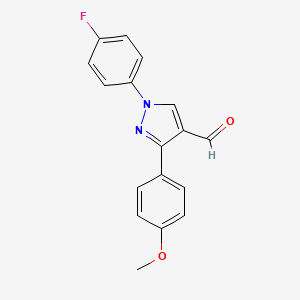

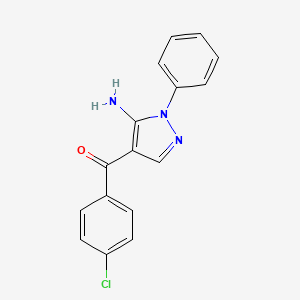

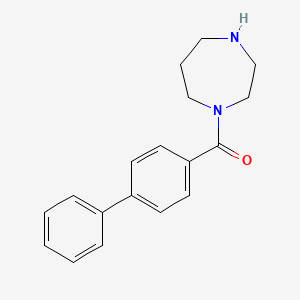

![5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337282.png)